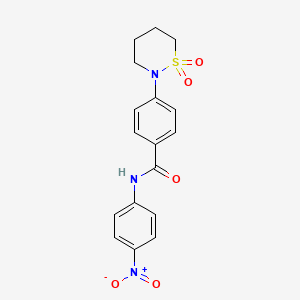
4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide, also known as DTNB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known to be a potent inhibitor of thiol-containing enzymes, making it a valuable tool for studying enzyme activity and function. In
Wissenschaftliche Forschungsanwendungen
Syntheses of Hemiacetal Derivatives
Research on hemiacetal derivatives similar to the benzothiazin-3(4H)-one derivatives has shown potential applications in understanding natural allelochemicals found in various plant families such as Gramineae and Acanthaceae. These studies, focusing on the reductive cyclizations of related compounds, contribute to the synthetic methodologies that could be applied in developing new chemical entities with potential biological activities (Sicker et al., 1994).
Antitubercular Drug Precursors
Compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide have been identified as precursors for the synthesis of benzothiazinones, a class of new antituberculosis drug candidates. The structural characterization of these precursors highlights their importance in the development of novel therapeutics aimed at combating tuberculosis (Richter et al., 2021).
Antitumor Agents
Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties, showing selective cytotoxicity against tumorigenic cell lines. This line of research opens avenues for the creation of biologically stable derivatives that could serve as potent inhibitors of tumor growth, underscoring the therapeutic potential of such compounds in cancer treatment (Yoshida et al., 2005).
Electrochemical Reduction Studies
Electrochemical reduction studies of o-nitrophenylthioacetic derivatives, leading to the production of 2H-1,4-benzothiazines, provide insights into the synthesis and potential applications of these compounds in various scientific domains. The understanding of their electrochemical behaviors could aid in the design of new chemicals with desired properties for specific applications (Sicker et al., 1995).
Anti-Leishmanial Activity
The synthesis and characterization of nitroaromatic compounds have shown the potential for anti-leishmanial activity, indicating the importance of the electroactive nitro group in biological activity. This research contributes to the quest for new drugs against Leishmania infections, with some compounds showing comparable activity to existing treatments (Dias et al., 2015).
Eigenschaften
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(18-14-5-9-16(10-6-14)20(22)23)13-3-7-15(8-4-13)19-11-1-2-12-26(19,24)25/h3-10H,1-2,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPLYLRQGKXAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



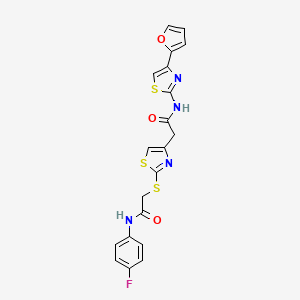
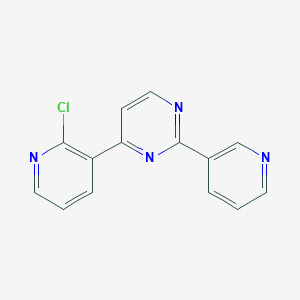
![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2998823.png)
![3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2998824.png)
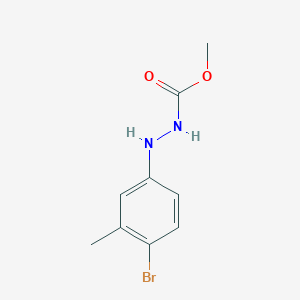
![tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate](/img/structure/B2998826.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2998827.png)
![1-(3,4-dimethylphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2998828.png)
![1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2998831.png)
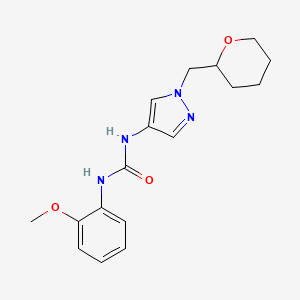
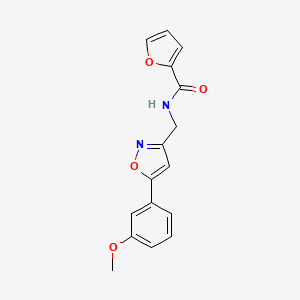
![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2998836.png)